N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride
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Overview
Description
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride is a complex organic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2) .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to act as inhibitors, blocking the activity of their target proteins .
Biochemical Pathways
Given the targets of similar compounds, it can be inferred that this compound may affect pathways related to immune response regulation, oxygen sensing, and signal transduction .
Pharmacokinetics
Similar compounds have been noted for their favourable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through a Biginelli-like multicomponent reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amidine under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Final Coupling and Purification: The final coupling of the amino group with the triazolopyrimidine core is followed by purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel anticancer and antiviral agents.
Biological Studies: Used in the study of enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Industrial Applications: Employed in the synthesis of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in the development of CDK inhibitors.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its antiviral properties.
Uniqueness
N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its dual amino and phenylethyl groups contribute to its potent inhibitory effects on CDKs and other molecular targets .
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O.2ClH/c1-10-8-11(2)22-16(19-10)20-14(21-22)15(23)18-9-13(17)12-6-4-3-5-7-12;;/h3-8,13H,9,17H2,1-2H3,(H,18,23);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJSOULWNUIEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NCC(C3=CC=CC=C3)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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